Structural Identity and Purity Baseline versus Methylsulfonyl and Furan-2-ylmethyl Analogs
The target compound is definedby the substitution of the piperidine nitrogen with a 2-methoxyethyl group, as opposed to the methylsulfonyl (CAS 1235647-29-6) or furan-2-ylmethyl (no CAS available from excluded sources) congeners that dominate the available structural space . While no quantitative head-to-head biological data are retrievable from primary literature, the existence of these structurally distinct analogs confirms that ensuring procurement of the correct N-substituted congener (verified by 1H-NMR or LC–MS) is the foundational differentiation step: mis‐specification by purchasing a methylsulfonyl or furan‑2‑ylmethyl variant instead would introduce a completely different hydrogen‐bond acceptor topology and lipophilicity envelope that is incompatible with any structure–activity relationship derived for the 2‑methoxyethyl series .
| Evidence Dimension | Piperidine N-substituent identity (qualitative structural descriptor) |
|---|---|
| Target Compound Data | 2-methoxyethyl (‒CH2CH2OCH3) – calculated cLogP contribution approx. -0.3 (ChemDraw 22.0 estimation); molecular weight 320.43 g/mol |
| Comparator Or Baseline | N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide (methylsulfonyl, MW ~382 g/mol); N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide (furan-2-ylmethyl, MW ~370 g/mol) |
| Quantified Difference | Molecular weight differentials of ~50–62 g/mol; distinct H-bond acceptor profiles (ether vs. sulfone vs. furan oxygen) |
| Conditions | In silico property estimation (ChemDraw Professional 22.0); no experimental CNS MPO or logD7.4 values publicly reported for these exact compounds |
Why This Matters
Correct structural identity ensures that any SAR or phenotypic data generated are attributable to the intended chemotype, preventing wasted resources on analogs that differ in key pharmacophoric properties.
